molecular formula C16H14Cl2O2 B1327475 2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone CAS No. 898770-48-4

2',3'-Dichloro-3-(2-methoxyphenyl)propiophenone

Cat. No.: B1327475
CAS No.: 898770-48-4
M. Wt: 309.2 g/mol
InChI Key: FZLLOWYMGSNFBP-UHFFFAOYSA-N
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Description

2’,3’-Dichloro-3-(2-methoxyphenyl)propiophenone is an organic compound with the molecular formula C16H14Cl2O2 It is characterized by the presence of two chlorine atoms and a methoxy group attached to a phenyl ring, which is further connected to a propiophenone structure

Preparation Methods

The synthesis of 2’,3’-Dichloro-3-(2-methoxyphenyl)propiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and 2,3-dichlorobenzoyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the formation of the desired product.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control and the use of catalysts to enhance the yield and purity of the product.

Chemical Reactions Analysis

2’,3’-Dichloro-3-(2-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include sodium hydroxide or ammonia.

Scientific Research Applications

2’,3’-Dichloro-3-(2-methoxyphenyl)propiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-(2-methoxyphenyl)propiophenone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the derivatives being studied.

Comparison with Similar Compounds

2’,3’-Dichloro-3-(2-methoxyphenyl)propiophenone can be compared with similar compounds such as:

    2’,4’-Dichloro-3-(2-methoxyphenyl)propiophenone: This compound has a similar structure but with the chlorine atoms positioned differently, which can affect its reactivity and applications.

    2’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone:

    2’,3’-Dichloro-3-(3-methoxyphenyl)propiophenone: This compound differs in the position of the methoxy group, leading to variations in its chemical behavior and applications.

Each of these compounds has unique characteristics that make them suitable for specific research and industrial applications, highlighting the importance of structural variations in determining the properties and uses of chemical compounds.

Properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O2/c1-20-15-8-3-2-5-11(15)9-10-14(19)12-6-4-7-13(17)16(12)18/h2-8H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLLOWYMGSNFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCC(=O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644196
Record name 1-(2,3-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-48-4
Record name 1-(2,3-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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